

# Application Notes and Protocols: 2-Ethylbenzenethiol as a Flavoring Agent

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## Compound of Interest

Compound Name: **2-Ethylbenzenethiol**

Cat. No.: **B1308049**

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These application notes provide a comprehensive overview of **2-Ethylbenzenethiol** (also known as 2-ethylthiophenol) for its use as a flavoring agent in food and beverage applications. This document outlines its sensory properties, regulatory status, and includes detailed protocols for sensory evaluation, stability testing, and analytical quantification.

## Introduction to 2-Ethylbenzenethiol

**2-Ethylbenzenethiol** is a volatile sulfur-containing organic compound that contributes significantly to the flavor profiles of various foods, particularly those with roasted, savory, and meaty notes.<sup>[1][2]</sup> Its potent aroma and flavor characteristics make it a valuable ingredient for food formulators seeking to create or enhance specific sensory experiences.

Chemical and Physical Properties:

Property	Value	Reference
Synonyms	2-Ethylthiophenol, o-Ethylbenzenethiol	
FEMA Number	3345	[3]
JECFA Number	529	[3]
CAS Number	4500-58-7	[3]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> S	
Molecular Weight	138.23 g/mol	
Appearance	Colorless to pale yellow liquid	[4]
Odor	Sulfurous, roasted, meaty, smoky	[4]
Taste	Phenolic, smoky, meaty	[4]
Boiling Point	203-205 °C	[4]
Solubility	Soluble in alcohol, insoluble in water	[4]

#### Regulatory Status:

**2-Ethylbenzenethiol** is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).<sup>[3]</sup> It is considered safe for its intended use in food products.

## Sensory Properties and Applications

**2-Ethylbenzenethiol** is characterized by its strong sulfurous aroma. Its flavor profile is complex and concentration-dependent, offering a range of notes from roasted and meaty to smoky and phenolic.<sup>[4]</sup>

#### Sensory Descriptors at Different Concentrations:

Concentration	Odor Descriptors	Taste Descriptors
0.1% in propylene glycol	Sulfurous, roasted, meaty, smoky	-
1 ppm in water	-	Phenolic, smoky, meaty

#### Potential Applications:

Due to its potent savory and roasted notes, **2-Ethylbenzenethiol** is a suitable flavoring agent for a variety of food products, including:

- Processed Meats: Enhances the roasted and savory notes in products like sausages, burgers, and cured meats.
- Savory Snacks: Adds a meaty and roasted character to chips, crackers, and other savory snacks.
- Soups and Sauces: Provides a rich, savory, and slightly smoky depth to broths, gravies, and marinades.
- Coffee and Chocolate: In trace amounts, it can contribute to the roasted and complex aroma of coffee and dark chocolate formulations.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Plant-Based Meat Alternatives: Can be used to impart a more authentic meaty flavor to vegetarian and vegan products.

## Experimental Protocols

The following are detailed protocols for the evaluation and use of **2-Ethylbenzenethiol** as a flavoring agent.

### 3.1. Sensory Evaluation Protocols

Sensory evaluation is crucial for determining the impact and consumer acceptance of **2-Ethylbenzenethiol** in a food product. The following are two standard sensory testing protocols.  
[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### 3.1.1. Protocol 1: Triangle Test for Difference Evaluation

This test determines if a sensory difference exists between a control product and a product flavored with **2-Ethylbenzenethiol**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Objective: To determine if the addition of **2-Ethylbenzenethiol** at a specific concentration creates a perceivable sensory difference in a food product.
- Panelists: A minimum of 24-30 panelists, screened for their sensory acuity.
- Sample Preparation:
  - Prepare a control batch of the food product (without **2-Ethylbenzenethiol**).
  - Prepare a test batch of the food product with a specific concentration of **2-Ethylbenzenethiol** (e.g., 0.5 ppm).
  - Code the samples with three-digit random numbers.
- Procedure:
  - Present each panelist with three samples: two are identical (either both control or both test), and one is different.
  - The order of presentation should be randomized for each panelist (AAB, ABA, BAA, BBA, BAB, ABB).
  - Instruct panelists to taste the samples from left to right and identify the "odd" or different sample.
  - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis: The number of correct identifications is compared to statistical charts to determine the level of significance. A statistically significant result indicates a perceivable difference.

### 3.1.2. Protocol 2: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of the food product containing **2-Ethylbenzenethiol**.[\[3\]](#)[\[13\]](#)

- Objective: To identify and quantify the specific sensory attributes contributed by **2-Ethylbenzenethiol**.
- Panelists: A panel of 8-12 highly trained sensory panelists.
- Lexicon Development:
  - In preliminary sessions, panelists are presented with the control and test products.
  - Through discussion, they develop a consensus on a list of sensory descriptors for aroma, flavor, and aftertaste (e.g., "roasted," "smoky," "sulfurous," "meaty," "phenolic").
  - Reference standards for each attribute are provided to anchor the panelists' evaluations.
- Procedure:
  - Panelists independently evaluate the coded samples in individual booths.
  - They rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
- Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of the product.

### 3.2. Stability Testing Protocol

This protocol assesses the stability of **2-Ethylbenzenethiol** in a food matrix over time.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Objective: To evaluate the chemical and sensory stability of **2-Ethylbenzenethiol** in a food product under accelerated storage conditions.
- Sample Preparation:

- Prepare a batch of the food product containing a known concentration of **2-Ethylbenzenethiol**.
- Package the product in its final intended packaging.
- Storage Conditions (Accelerated Shelf-Life Testing):
  - Store samples at elevated temperatures (e.g., 35°C, 45°C, and 55°C) and controlled humidity.
  - Include a control set of samples stored at the recommended storage temperature (e.g., 4°C or ambient).
- Testing Intervals:
  - Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).
- Analytical and Sensory Evaluation:
  - Analytical: Quantify the concentration of **2-Ethylbenzenethiol** at each time point using the GC-MS protocol below.
  - Sensory: Conduct sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
- Data Analysis: Plot the concentration of **2-Ethylbenzenethiol** as a function of time at each temperature. Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at normal storage conditions.

### 3.3. Analytical Quantification Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the quantification of volatile **2-Ethylbenzenethiol** in a food matrix.  
[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Objective: To accurately quantify the concentration of **2-Ethylbenzenethiol** in a food sample.

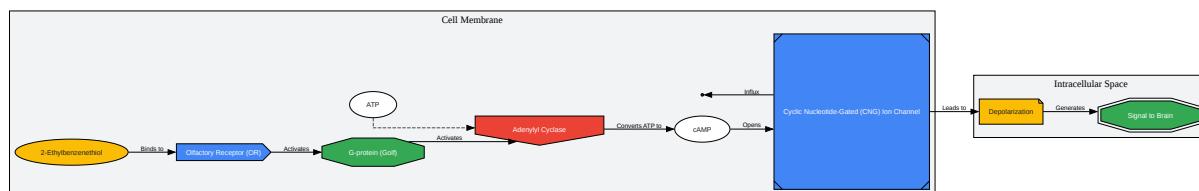
- Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler with SPME capability.
- Materials:
  - SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
  - 20 mL headspace vials with magnetic screw caps and septa
  - Saturated sodium chloride (NaCl) solution
  - Internal standard (e.g., 2-isopropylthiophenol)
- Sample Preparation:
  - Homogenize 5 g of the food sample.
  - Place the homogenized sample into a 20 mL headspace vial.
  - Add 5 mL of saturated NaCl solution to enhance the release of volatiles.
  - Spike the sample with a known concentration of the internal standard.
  - Immediately seal the vial.
- HS-SPME Conditions:
  - Incubation Temperature: 60°C
  - Incubation Time: 15 minutes
  - Extraction Time: 30 minutes
- GC-MS Conditions:
  - Injector Temperature: 250°C
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Mode: Selected Ion Monitoring (SIM) using characteristic ions for **2-Ethylbenzenethiol** (e.g., m/z 138, 109, 91) and the internal standard.
- Quantification: Create a calibration curve using standards of **2-Ethylbenzenethiol** of known concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

## Signaling Pathways and Experimental Workflows

### 4.1. Olfactory Transduction Pathway for Thiols

The perception of thiols like **2-Ethylbenzenethiol** is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a G-protein coupled signaling cascade.

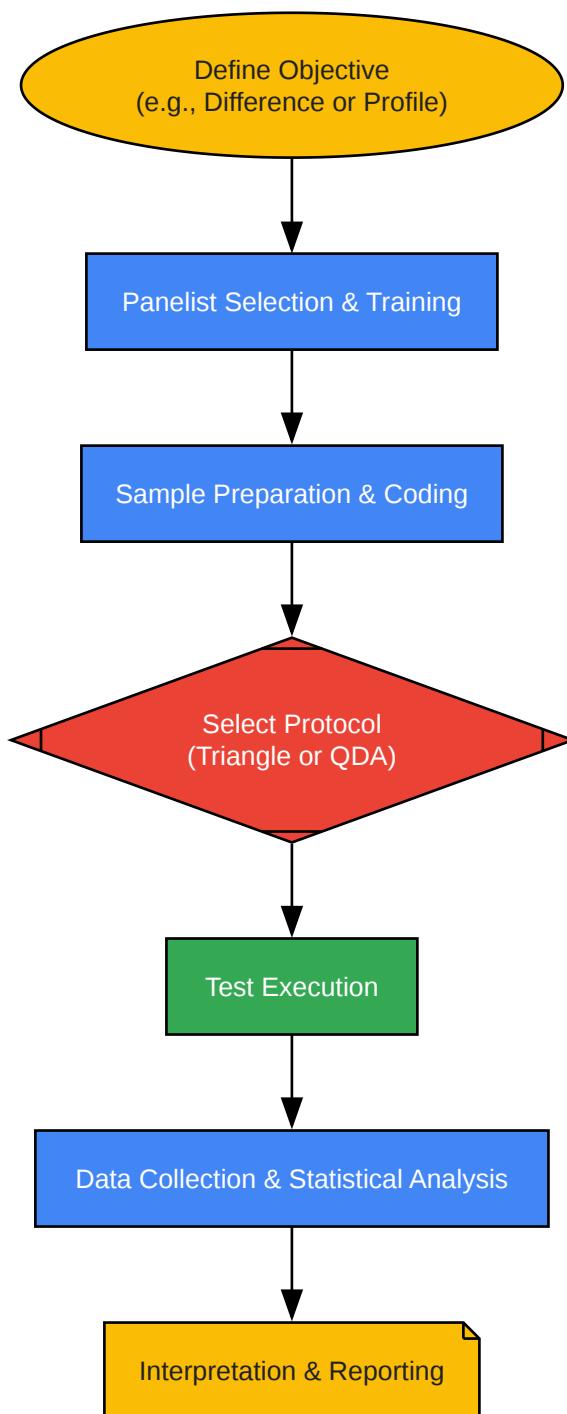


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Caption: Olfactory signal transduction pathway for thiols.

#### 4.2. Experimental Workflow for Sensory Evaluation

A logical workflow is essential for conducting robust sensory evaluations.

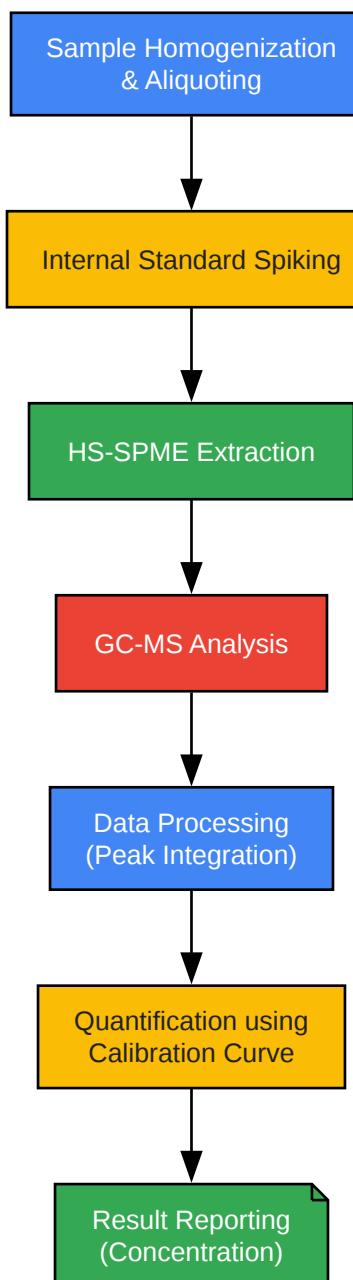


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Caption: General workflow for sensory evaluation of flavoring agents.

#### 4.3. Experimental Workflow for GC-MS Quantification

A systematic approach is required for accurate quantification of **2-Ethylbenzenethiol**.

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